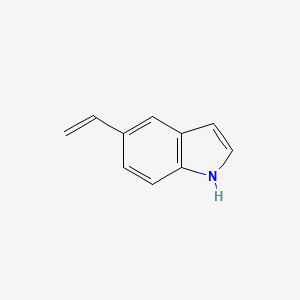

5-Vinyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAYQMSBGYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504299 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77132-99-1 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Vinyl-1H-indole

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Vinyl-1H-indole, a pivotal building block in contemporary drug discovery and materials science. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a vinyl group at the C-5 position offers a versatile handle for further functionalization, polymerization, and bio-conjugation.[1][2] This document delineates field-proven synthetic strategies, including palladium-catalyzed cross-coupling reactions and the Wittig olefination, while offering a detailed framework for the comprehensive spectroscopic characterization of the target compound. The protocols and mechanistic discussions are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Strategic Importance of this compound

The indole ring system is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to powerful pharmaceuticals.[2] The strategic incorporation of a vinyl substituent at the 5-position transforms the indole core into a highly adaptable platform. This functional group is amenable to a wide array of chemical transformations, including polymerization to form novel conductive materials, participation in Diels-Alder cycloadditions, and post-synthetic modification in the development of complex therapeutic agents. Its utility as a precursor for compounds targeting cardiovascular diseases, neurological disorders, and cancers underscores the need for robust and scalable synthetic routes.[3]

Core Synthetic Methodologies

The synthesis of this compound can be approached from several angles, primarily revolving around the formation of the carbon-carbon double bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. We will focus on three authoritative and widely adopted strategies.

Palladium-Catalyzed Heck Coupling

The Heck (or Mizoroki-Heck) reaction is a powerful and reliable method for coupling an aryl halide with an alkene, making it exceptionally well-suited for this transformation.[4][5][6] The strategy involves the palladium-catalyzed reaction of a 5-haloindole, typically 5-bromo-1H-indole, with a suitable vinylating agent.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-1H-indole is the preferred starting material due to its commercial availability and optimal reactivity in palladium-catalyzed reactions—balancing stability with sufficient reactivity for oxidative addition.[7][8]

-

Nitrogen Protection: The indole N-H proton is acidic and can interfere with the catalytic cycle. Therefore, protection with a group like tosyl (Ts) or tert-butyloxycarbonyl (BOC) is often a critical first step to prevent side reactions and improve solubility. Deprotection is then performed post-coupling.

-

Catalyst System: A combination of a palladium(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) is standard.[4] The ligand stabilizes the active Pd(0) species, which is generated in situ, and modulates its reactivity and selectivity.[5]

-

Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base like cesium carbonate (Cs₂CO₃), is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[4][5]

Visual Workflow: Heck Coupling Pathway

Caption: Catalytic cycle of the Heck reaction for vinylindole synthesis.

Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile alternative, coupling an organoboron species with an organohalide.[9][10] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. For our target, two disconnections are viable:

-

Route A: 5-Bromo-1H-indole + Vinylboronic acid (or ester)

-

Route B: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole + Vinyl bromide

Causality Behind Experimental Choices:

-

Reactants: Route A is often more practical due to the commercial availability and stability of both 5-bromoindole and various vinylboronic acid derivatives.

-

Catalyst System: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly used. The ligands are pre-coordinated, simplifying the setup.

-

Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is critical. Its primary role is to activate the organoboron species, facilitating the key transmetalation step where the vinyl group is transferred from boron to the palladium center.[10]

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble organohalide and the water-soluble inorganic base.

Visual Workflow: Suzuki Coupling Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.

Wittig Reaction

The Wittig reaction is a classic, highly reliable method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide.[11][12] For this synthesis, the logical precursors are 5-formyl-1H-indole and a methyl-substituted phosphonium ylide.

Causality Behind Experimental Choices:

-

Starting Material: 5-Formyl-1H-indole is a stable, crystalline solid that can be prepared via Vilsmeier-Haack formylation of N-protected indole, followed by deprotection.

-

Ylide Generation: The ylide (e.g., methylenetriphenylphosphorane) is generated in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong, non-nucleophilic base.[11]

-

Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required because the α-proton of the phosphonium salt is only weakly acidic. The choice of base can influence the stereoselectivity of the resulting alkene.[13]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the highly reactive base and ylide.[12]

Visual Workflow: Wittig Reaction Mechanism

Caption: The two main stages of the Wittig reaction pathway.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. A multi-technique spectroscopic approach is required.

Spectroscopic Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (br s, 1H, N-H), ~7.8-7.2 ppm (m, Ar-H), ~6.8 ppm (dd, 1H, vinyl CH), ~5.7 ppm (d, 1H, vinyl CH₂), ~5.2 ppm (d, 1H, vinyl CH₂)[14] |

| ¹³C NMR | Chemical Shift (δ) | ~137-100 ppm (Ar-C & vinyl CH), ~115 ppm (vinyl CH₂) |

| IR | Wavenumber (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar & vinyl C-H stretch), ~1630 (C=C stretch), ~990 & 910 (vinyl C-H out-of-plane bend) |

| Mass Spec. | m/z | Expected Molecular Ion [M]⁺ at m/z = 143.0735. Characteristic indole fragmentation may be observed.[15][16] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signals are those of the vinyl group, which typically present as an AMX spin system. The proton on the carbon attached to the indole ring (H-α) will appear as a doublet of doublets around 6.8 ppm. The two terminal vinyl protons (H-β) will be distinct, appearing as doublets around 5.7 and 5.2 ppm, with characteristic cis and trans coupling constants. The indole protons will also show a distinct pattern, with the H-4 proton often appearing as a singlet or narrow doublet, and the H-6 and H-7 protons showing coupling. The broad singlet for the N-H proton will be concentration-dependent and will disappear upon D₂O exchange.

-

¹³C NMR: The spectrum will clearly show two signals in the vinyl region (~115-137 ppm) in addition to the eight signals corresponding to the indole core.

-

-

Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity band around 3400 cm⁻¹ is characteristic of the N-H stretch. The C=C stretching vibration of the vinyl group is typically observed near 1630 cm⁻¹. The most telling peaks are often the strong C-H out-of-plane bending vibrations for the vinyl group, which appear near 990 and 910 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺).[16] A characteristic fragmentation pattern for indoles involves the loss of HCN (27 amu) from the pyrrole ring.[15]

Field-Proven Experimental Protocols

Protocol: Synthesis via Heck Coupling

This protocol is a representative example and may require optimization.

-

N-Protection (if necessary): To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature, stirring for 4-6 hours until TLC indicates consumption of the starting material. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield N-tosyl-5-bromo-1H-indole.

-

Heck Reaction: To a sealable reaction vessel, add N-tosyl-5-bromo-1H-indole (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous DMF and triethylamine (2.0 eq).

-

Bubble ethylene gas through the solution for 15 minutes, then maintain the vessel under a positive pressure of ethylene (e.g., using a balloon).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain N-tosyl-5-vinyl-1H-indole.

-

Deprotection: Dissolve the protected product in methanol and add an excess of potassium carbonate. Reflux for 2-4 hours. Remove the solvent, add water, and extract with diethyl ether. Purify by chromatography to yield pure this compound.

Protocol: Characterization Workflow

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis.[17] Prepare a KBr pellet or cast a thin film from a volatile solvent for IR analysis. Dissolve a sub-milligram quantity in methanol or acetonitrile for MS analysis.

-

NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[18]

-

IR Spectroscopy: Record the spectrum from 4000 to 600 cm⁻¹.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or EI to confirm the exact mass and molecular formula.

References

Please note that URLs are subject to change. The landing page is prioritized for link integrity.

-

Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available from: [Link]

-

ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]

-

MDPI. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]

-

Sokolov, M. V., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available from: [Link]

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

-

Thompson, S., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][19]-Fused Indole Heterocycles. NIH National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Supplementary Information. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

PubMed. (2024). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Available from: [Link]

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][19]-Fused Indole Heterocycles. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

ACS Publications. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

-

El-Messaoudi, M., et al. A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID–2. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Available from: [Link]

-

MDPI. (2023). 5-Vinyl-1H-tetrazole. Available from: [Link]

-

Repositório da Universidade Nova de Lisboa. Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

-

Biological Magnetic Resonance Bank. Indole at BMRB. Available from: [Link]

-

Scirp.org. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

-

University of Calgary. INFRARED SPECTROSCOPY (IR). Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications | Request PDF. Available from: [Link]

-

National Institute of Standards and Technology. Indole - the NIST WebBook. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

-

ResearchGate. (2008). 1-Vinyl-1H-indole-3-carbaldehyde. Available from: [Link]

Sources

- 1. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 16. Indole [webbook.nist.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. bmse000097 Indole at BMRB [bmrb.io]

- 19. researchgate.net [researchgate.net]

Introduction: The Significance of the 5-Vinyl-1H-indole Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Vinyl-1H-indole

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and applications, empowering professionals to leverage this molecule in novel research and development endeavors.

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic structure allows for diverse biological interactions, making it a "privileged scaffold" in drug design.[3] The introduction of a vinyl substituent at the 5-position of the indole ring creates a bifunctional molecule with significant potential. The vinyl group serves as a reactive handle for a wide array of chemical transformations, including polymerization and palladium-catalyzed cross-coupling reactions, while the indole core retains its inherent biological relevance.[4] This combination makes this compound a valuable intermediate for the synthesis of complex alkaloids, functional polymers, and novel therapeutic agents.[1]

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is critical for its effective handling, characterization, and application in synthesis. While experimental data for some properties are not widely published, we can compile computed data and draw parallels from the parent indole structure.

Structural and Physical Data

The key physical and computed properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents, its potential for membrane permeability (indicated by XLogP3), and its general molecular characteristics.

| Property | Value | Source |

| IUPAC Name | 5-Ethenyl-1H-indole | [5] |

| CAS Number | 77132-99-1 | [5][6] |

| Molecular Formula | C₁₀H₉N | [5] |

| Molecular Weight | 143.18 g/mol | [5] |

| Exact Mass | 143.0735 g/mol | [5] |

| Appearance | Not specified (Indole is colorless to yellowish solid) | [7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like hot alcohol, ether, and benzene; low solubility in water. | [7] |

| XLogP3 | 3.1 | [5] |

| Topological Polar Surface Area | 15.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 1 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Below are the expected spectral features based on the known characteristics of the indole and vinyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative. Key signals would include:

-

A singlet for the N-H proton of the indole ring, typically downfield (>8.0 ppm).

-

Signals for the aromatic protons on the benzene portion of the indole ring (typically 6.9-7.7 ppm).

-

A characteristic set of signals for the vinyl group (ABC or AMX system), typically between 5.0 and 7.0 ppm, showing distinct doublet of doublets for the geminal, cis, and trans protons.[8]

-

Signals for the protons at the C2 and C3 positions of the pyrrole ring.[9]

-

-

¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The vinyl carbons would appear in the olefinic region (~110-140 ppm), while the aromatic and heterocyclic carbons would resonate in the ~100-140 ppm range.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H bond.[8]

-

C=C Stretch (Vinyl): A peak around 1630 cm⁻¹ for the vinyl C=C stretching vibration.

-

C-H Bending (Vinyl): Characteristic out-of-plane C-H bending vibrations (wagging) for the vinyl group, typically appearing as strong bands in the 1000-900 cm⁻¹ region.[8]

-

Aromatic C-H and C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules like HCN from the indole ring.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional components: the indole ring system and the vinyl group. This duality allows for a rich and diverse range of chemical transformations.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system. The pyrrole ring portion is particularly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

-

Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation would be expected to occur preferentially at the C3 position.

-

N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile for alkylation or acylation reactions.[11]

Reactivity of the Vinyl Group

The vinyl group is a versatile functional handle for carbon-carbon bond formation and functionalization.

-

Polymerization: The vinyl group can undergo polymerization through various mechanisms (cationic, radical, etc.) to form polyvinylindoles. This is analogous to the polymerization of other vinyl monomers like vinyl ethers or 5-vinyl-1H-tetrazole.[4][12][13] These polymers are of interest in materials science for their potential electronic and optical properties.

-

Palladium-Catalyzed Cross-Coupling: The vinyl group is an excellent substrate for reactions like the Heck, Suzuki, and Stille couplings, allowing for the introduction of aryl, heteroaryl, or other vinyl substituents. This is a powerful strategy for elaborating the core structure.[14]

-

Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation to yield the corresponding ethyl, haloethyl, or hydroxyethyl derivatives at the 5-position.

The interplay of these reactive sites is visualized in the diagram below.

Caption: Stille coupling workflow for this compound synthesis.

Step-by-Step Protocol

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indole (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an appropriate solvent like anhydrous toluene.

-

Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value research areas.

-

Drug Development: The indole scaffold is central to drugs targeting a wide range of conditions, from migraines (triptans) to cancer. [1]The vinyl group allows for the covalent attachment of this important pharmacophore to other molecules or for its modification into other functional groups, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies. [2]* Materials Science: As a monomer, this compound can be polymerized to create novel conductive or photoactive polymers. The nitrogen-containing aromatic system of the indole units can impart unique electronic properties to the polymer backbone.

-

Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex natural products, particularly alkaloids that feature a substituted indole core. [11]

Conclusion

This compound is a high-potential chemical intermediate whose bifunctional nature provides a gateway to a vast array of chemical structures. Its electron-rich indole core offers biological relevance, while the reactive vinyl handle opens avenues for polymerization and complex molecular construction. This guide has provided a foundational understanding of its properties, reactivity, and synthesis, offering a technical resource for scientists aiming to innovate in the fields of medicine, materials, and synthetic chemistry.

References

-

LookChem. Cas 945000-75-9, 3-(phenylsulfonyl)-5-vinyl-1H-indole. [Online] Available at: [Link]

-

Hoffman Fine Chemicals. CAS 112970-69-1 | 1-Tosyl-5-vinyl-1H-indole. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12610372, 5-Ethenyl-1H-indole. [Online] Available at: [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles. [Online] Available at: [Link]

-

Willard, M. C., & Hoberg, J. O. (2009). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Tetrahedron Letters, 50(49), 6849–6851. Available at: [Link]

-

Pharmaffiliates. CAS No: 53654-36-7 | 3-Vinyl-1H-indole. [Online] Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Online] Available at: [Link]

-

Lyush, N. A., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. Available at: [Link]

-

Bieganowska, M. D., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(24), 8031. Available at: [Link]

-

Sokolov, V. B., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103–2107. Available at: [Link]

-

da Rosa, G. G., et al. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, 20(12), e202301460. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. [Online] Available at: [Link]

-

ResearchGate. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. [Online] Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of the potential of a combined approach for the elucidation of complex molecular mixtures of dissolved organic matter. Biogeosciences, 10, 1583–1625. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000097 Indole. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. [Online] Available at: [Link]

-

ResearchGate. 5-Vinyl-1H-tetrazole. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Indole (CAS 120-72-9). [Online] Available at: [Link]

-

ResearchGate. 1-Vinyl-1H-indole-3-carbaldehyde. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). [Online] Available at: [Link]

-

Chemical Communications (RSC Publishing). Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. [Online] Available at: [Link]

-

Polymer Chemistry (RSC Publishing). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. [Online] Available at: [Link]

-

Wang, Y., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1838–1871. Available at: [Link]

-

Zhang, R., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503. Available at: [Link]

-

Trost, B. M., & Zhang, Y. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 132(24), 8244–8245. Available at: [Link]

Sources

- 1. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities | MDPI [mdpi.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Ethenyl-1H-indole | C10H9N | CID 12610372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 77132-99-1|this compound|BLD Pharm [bldpharm.com]

- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. bmse000097 Indole at BMRB [bmrb.io]

- 10. rsc.org [rsc.org]

- 11. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Vinyl-1H-indole: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Vinyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. This approach provides a robust framework for researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive vinyl group appended to the C5 position of the indole scaffold. The indole nucleus is a prevalent motif in numerous biologically active compounds, while the vinyl group offers a versatile handle for polymerization and further chemical modifications through reactions such as Heck[1] and Stille couplings[2]. Understanding the spectroscopic signature of this molecule is paramount for confirming its synthesis and purity, as well as for elucidating its role in subsequent chemical transformations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of this compound would involve a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection : A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) to separate it from any impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M•+) and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The expected key ions in the EI mass spectrum of this compound are summarized in the table below. The fragmentation of indole derivatives is often characterized by the stability of the indole ring[3].

| m/z (predicted) | Ion Structure | Description |

| 143 | [C₁₀H₉N]•+ | Molecular Ion (M•+) |

| 142 | [C₁₀H₈N]+ | Loss of a hydrogen radical ([M-H]•) |

| 115 | [C₈H₅N]•+ | Loss of ethylene (C₂H₄) via McLafferty-type rearrangement or cleavage of the vinyl group |

The fragmentation cascade is initiated by the formation of the molecular ion at m/z 143. Subsequent fragmentation pathways are influenced by the stability of the indole nucleus and the vinyl substituent.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface interacts with the sample, and the absorption of specific frequencies is measured by the detector.

-

Spectrum Generation : The resulting interferogram is mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The table below summarizes the predicted key vibrational frequencies.

| Wavenumber (cm⁻¹) (predicted) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic and Vinyl C-H |

| ~2950-2850 | C-H stretch | (If any aliphatic impurities) |

| ~1625 | C=C stretch | Vinyl C=C |

| ~1600, ~1450 | C=C stretch | Aromatic C=C |

| ~990, ~910 | =C-H bend (out-of-plane) | Vinyl C-H |

| ~880-800 | C-H bend (out-of-plane) | Aromatic C-H |

The presence of a sharp to moderately broad peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The vinyl group will be characterized by C=C stretching around 1625 cm⁻¹ and two distinct out-of-plane C-H bending vibrations around 990 cm⁻¹ and 910 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the indole ring and the vinyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar indole derivatives[4][5].

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.1 (broad s) | br s | - |

| H2 | ~7.2 | t | J ≈ 2.5 |

| H3 | ~6.5 | t | J ≈ 2.5 |

| H4 | ~7.7 | d | J ≈ 1.5 |

| H6 | ~7.2 | dd | J ≈ 8.5, 1.5 |

| H7 | ~7.4 | d | J ≈ 8.5 |

| Hα (vinyl) | ~6.8 | dd | J ≈ 17.6, 10.9 |

| Hβ (trans) | ~5.7 | d | J ≈ 17.6 |

| Hβ' (cis) | ~5.2 | d | J ≈ 10.9 |

The vinyl protons will present a characteristic AMX spin system with distinct geminal, cis, and trans coupling constants.

Caption: Key ¹H NMR correlations for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The predicted chemical shifts are referenced against TMS.

| Carbon | Predicted δ (ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~131 |

| C6 | ~120 |

| C7 | ~111 |

| C7a | ~136 |

| Cα (vinyl) | ~137 |

| Cβ (vinyl) | ~113 |

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally analogous compounds, we have constructed a detailed and scientifically grounded predictive analysis. This information will serve as a valuable resource for researchers working on the synthesis and application of this important molecule, aiding in its unambiguous identification and characterization.

References

-

Erowid. (2002). Synthesis of 5-Bromo Indole. Retrieved from [Link]

- Li, J., et al. (2015). Regioselective C5−H Direct Iodination of Indoles.

- MDPI. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565.

-

NIST. (n.d.). 1H-Indol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

- Sokolov, M. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2102-2106.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

- Wang, Z.-Q., et al. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. The Royal Society of Chemistry.

- Holzer, W., et al. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Magnetic Resonance in Chemistry, 39(9), 523-528.

- Loyola eCommons. (1998). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 3858.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

- PubMed. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, e202301460.

- ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.

- Semantic Scholar. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6031.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

-

YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. TMP Chem. [Link]

Sources

An In-Depth Technical Guide to 5-Ethenyl-1H-indole (CAS 77132-99-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-ethenyl-1H-indole (CAS 77132-99-1), a versatile heterocyclic compound. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction: The Indole Scaffold and the Significance of the 5-Vinyl Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent choice in drug design. The introduction of a vinyl group at the 5-position of the indole ring, creating 5-ethenyl-1H-indole, offers a reactive handle for further chemical modifications and the potential for polymerization. This vinyl moiety can participate in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and polymer synthesis, making it a valuable building block for the creation of complex molecules and novel materials.[2]

Physicochemical Properties of 5-Ethenyl-1H-indole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 5-ethenyl-1H-indole is not extensively documented in publicly available literature, computed properties provide valuable estimates.

| Property | Value | Source |

| CAS Number | 77132-99-1 | [3] |

| Molecular Formula | C₁₀H₉N | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| IUPAC Name | 5-ethenyl-1H-indole | [3] |

| Synonyms | 5-Vinyl-1H-indole, 5-vinylindole | [3] |

| XLogP3 | 2.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 15.8 Ų | [3] |

| Heavy Atom Count | 11 | PubChem (Computed) |

| Complexity | 153 | [3] |

Solubility: While specific quantitative data is scarce, indole itself is soluble in hot water, alcohol, ether, and benzene.[4] It is anticipated that 5-ethenyl-1H-indole will exhibit similar solubility in common organic solvents.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the vinyl group. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm). The vinyl group will exhibit a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the indole ring, and two doublets for the terminal methylene protons, with coupling constants indicative of their cis and trans relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons of the indole ring will resonate in the aromatic region (approximately δ 100-140 ppm). The two carbons of the vinyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the indole ring are also expected.

Synthesis of 5-Ethenyl-1H-indole

The synthesis of 5-ethenyl-1H-indole can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent and versatile method for the synthesis of vinyl-substituted aromatics is the palladium-catalyzed Heck coupling reaction.[2] This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Conceptual Workflow for Heck Coupling Synthesis of 5-Ethenyl-1H-indole:

Caption: Heck coupling synthesis of 5-ethenyl-1H-indole.

Experimental Protocol Outline (Heck Reaction):

-

To a reaction vessel, add 5-bromo-1H-indole, a suitable palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., DMF or acetonitrile).

-

Introduce the vinylating agent, such as ethylene gas or a vinylboronic acid derivative.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-ethenyl-1H-indole.

Wittig Reaction

Another classical and reliable method for the synthesis of alkenes is the Wittig reaction.[5][6] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of 5-ethenyl-1H-indole, indole-5-carboxaldehyde would be the key starting material.

Conceptual Workflow for Wittig Reaction Synthesis of 5-Ethenyl-1H-indole:

Caption: Wittig reaction synthesis of 5-ethenyl-1H-indole.

Experimental Protocol Outline (Wittig Reaction):

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., THF).

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphorus ylide.

-

Stir the resulting mixture at the same temperature for a period to ensure complete ylide formation.

-

Slowly add a solution of indole-5-carboxaldehyde in the same dry solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-ethenyl-1H-indole.

Potential Applications

The unique structural features of 5-ethenyl-1H-indole make it a promising candidate for various applications in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The indole scaffold is a cornerstone in the development of therapeutic agents.[7] The vinyl group at the 5-position serves as a versatile handle for the synthesis of a diverse library of indole derivatives through reactions such as Michael addition, epoxidation, and various cycloadditions. This allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates. While specific biological activity data for 5-ethenyl-1H-indole is limited, related vinyl-indole derivatives have shown potential as anticancer and antimicrobial agents.[8]

Potential Therapeutic Targets for 5-Ethenyl-1H-indole Derivatives:

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors.

-

Antiviral Agents: Indole derivatives have been investigated for their antiviral properties.

-

Antimicrobial Agents: The indole scaffold has been incorporated into compounds with antibacterial and antifungal activities.

-

CNS-active Agents: The structural similarity of indole to neurotransmitters like serotonin suggests potential applications in developing treatments for neurological disorders.

Materials Science

The presence of a polymerizable vinyl group makes 5-ethenyl-1H-indole an attractive monomer for the synthesis of novel polymers. The resulting poly(this compound) and its copolymers could possess interesting electronic and optical properties due to the indole moiety. These materials could find applications in:

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

Sensors: The electron-rich indole ring can interact with various analytes, making these polymers potential candidates for chemical sensors.

-

Conducting Polymers: Doping of indole-containing polymers may lead to materials with significant electrical conductivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-ethenyl-1H-indole. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Suppliers

5-Ethenyl-1H-indole is available from various chemical suppliers. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use. Some potential suppliers include:

Conclusion

5-Ethenyl-1H-indole is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its indole core provides a biologically relevant scaffold, while the vinyl group offers a reactive site for a wide range of chemical transformations and polymerization. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and technological potential.

References

-

AOBChem USA. (n.d.). 5-Ethenyl-1-[(4-methylphenyl)sulfonyl]-1H-indole. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Ethenyl-1H-indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Sokolov, D. N., et al. (2018). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 67(11), 2103–2107.

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 945000-75-9,3-(phenylsulfonyl)-5-vinyl-1H-indole. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2009). PubMed. Retrieved January 17, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 112970-69-1 | 1-Tosyl-5-vinyl-1H-indole. Retrieved January 17, 2026, from [Link]

-

A FACILE SYNTHESIS OF NOVEL 3-VINYL-1H-INDOLE-2-CARBOXYLIC ACID–2. (n.d.). Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 17, 2026, from [Link]

-

Sharma, S., Shamanth, S., et al. (2025). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][2][15]thiadiazole derivatives as novel BCL-2 specific inhibitors. European Journal of Medicinal Chemistry.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 17, 2026, from [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved January 17, 2026, from [Link]

- Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 309-319.

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 17, 2026, from [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 17, 2026, from [Link]

-

AOBChem USA. (n.d.). α-Ethenyl-1H-indole-5-methanol. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. 85654-51-9|1-Methyl-5-vinyl-1H-indole|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 68900-05-0|4-Ethenyl-1h-indole|BLD Pharm [bldpharm.com]

- 10. 77132-99-1|this compound|BLD Pharm [bldpharm.com]

- 11. anexib.com [anexib.com]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. hoffmanchemicals.com [hoffmanchemicals.com]

"biological activity of novel vinylindole derivatives"

An In-depth Technical Guide to the Biological Activity of Novel Vinylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] From the essential amino acid tryptophan to potent antimigraine drugs like sumatriptan, the versatility of the indole scaffold is well-established.[1] In the relentless pursuit of novel therapeutic agents, synthetic modifications of this privileged scaffold have yielded numerous derivatives with significant pharmacological potential, particularly in oncology.[3][4][5][6] Among these, vinylindole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

This technical guide provides a comprehensive overview of the biological activities of novel vinylindole derivatives. As a Senior Application Scientist, my aim is to not only present the data but also to provide insights into the experimental design and the structure-activity relationships that are crucial for guiding future drug discovery efforts in this area. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on their anticancer and antimicrobial effects, and discuss the key structural features that govern their potency and selectivity.

Synthesis of Novel Vinylindole Derivatives

The accessibility of diverse vinylindole derivatives is crucial for exploring their therapeutic potential. A variety of synthetic strategies have been developed for the preparation of N-vinylindoles and C3-vinylindoles, the two major classes of these compounds.[1][8][9]

For N-vinylindoles, methods such as palladium-catalyzed N-vinylation of indoles with alkenyl bromides and copper-catalyzed cross-coupling reactions are commonly employed.[1][8][10] More recently, facile one-pot methods like the Knoevenagel condensation have been developed, offering an efficient route to novel N-vinylindole analogs.[1][11][12]

The synthesis of 3-vinylindoles can be achieved through various methods, including the Wittig reaction, Peterson olefination, and palladium-catalyzed cross-coupling reactions.[13] Brønsted acid-catalyzed tandem reactions have also been reported for the efficient synthesis of polysubstituted carbazoles from 3-vinylindoles.[14]

Below is a generalized workflow for the synthesis of vinylindole derivatives, illustrating a common synthetic approach.

Caption: Generalized workflow for the synthesis of vinylindole derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of vinylindole derivatives.[1][3][4][5][15] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Cytotoxic Effects of Novel Vinylindole Derivatives

Several studies have reported the synthesis and evaluation of novel vinylindole derivatives with significant anticancer activity. For instance, a series of 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indoles showed promising cytotoxic effects against HeLa (cervical cancer), SKOV-3 (ovarian cancer), and AGS (gastric cancer) cell lines, with IC50 values in the low microgram per milliliter range.[1] Notably, the derivative with a 2-naphthyl substituent exhibited the most potent activity.[1]

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| (Z)-1-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-(naphthalen-2-yl)vinyl]-1H-indole (2i) | HeLa | 2.03 | [1] |

| SKOV-3 | 3.84 | [1] | |

| AGS | 5.68 | [1] | |

| Derivative with 4-bromophenyl substituent (2f) | HeLa | 3.15 | [1] |

| SKOV-3 | 4.52 | [1] | |

| AGS | 8.91 | [1] |

Mechanisms of Anticancer Action

The anticancer activity of vinylindole derivatives is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis.[1][3] One of the well-documented mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.[1][15]

Furthermore, some vinylindole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][12] For example, the most potent derivative in one study was found to strongly arrest the cell cycle in the subG0 phase and induce apoptosis in SKOV-3 cells.[1][12] This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Caption: Proposed mechanism of anticancer action of vinylindole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the vinylindole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

In addition to their anticancer properties, vinylindole derivatives have also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.[1][7][19]

Antibacterial and Antifungal Effects

A study on 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indoles demonstrated their activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the yeast Candida albicans.[1] The derivative with a 2-naphthyl substituent, which was also the most potent anticancer agent, exhibited the highest antimicrobial activity.[1]

| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| (Z)-1-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-(naphthalen-2-yl)vinyl]-1H-indole (2i) | S. aureus ATCC 6535 | 15 | 30 | [1] |

| MRSA 12673 | 30 | 30 | [1] | |

| C. albicans ATCC 10231 | 60 | 120 | [1] | |

| C. glabrata ATC 2001 | 60 | 60 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells except the first column.

-

Compound Addition: Add 100 µL of the highest concentration of the vinylindole derivative to the first well of each row.

-

Two-fold Dilution: Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

While the primary focus of research on vinylindole derivatives has been on their anticancer and antimicrobial properties, the indole scaffold is also known to be a key component in many anti-inflammatory drugs.[7][23] Therefore, it is plausible that novel vinylindole derivatives may also possess anti-inflammatory activity. Common in vitro assays to evaluate anti-inflammatory potential include the inhibition of protein denaturation and membrane stabilization assays.[2][24][25][26][27]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[2][26][27] This assay often uses bovine serum albumin (BSA) or egg albumin as the protein source.[25][26]

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test vinylindole derivative at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Heat the mixture at 57°C for 30 minutes.

-

Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Control and Standard: Use a control sample without the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. For the 1-[2-aryl-1-(4,5-dihydro-1H-imidazol-2-yl)vinyl]-1H-indole series, preliminary SAR studies have indicated that the nature of the substituent on the aryl ring plays a crucial role in both anticancer and antimicrobial activities.[1]

The presence of a bulky, lipophilic group like a 2-naphthyl or a 4-bromophenyl substituent at the R position appears to be optimal for enhancing the biological activity.[1] This suggests that these groups may be involved in key hydrophobic interactions with the target biomolecules.

Sources

- 1. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [ouci.dntb.gov.ua]

- 13. Synthesis and Reactivity of 3-vinylindoles - Christopher Laurence Etienne - Google Books [books.google.com.sg]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. japsonline.com [japsonline.com]

- 24. journalajrb.com [journalajrb.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. bbrc.in [bbrc.in]

In Silico Exploration of 5-Vinyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview of the in silico methodologies employed in the study of 5-Vinyl-1H-indole derivatives, a promising scaffold in modern drug discovery. Intended for researchers, medicinal chemists, and computational scientists, this document delves into the rationale, protocols, and practical applications of computational techniques to accelerate the identification and optimization of novel therapeutic agents based on this privileged heterocyclic structure.

Introduction: The Therapeutic Potential of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a vinyl group at the 5-position of the indole ring creates a unique chemical entity, the this compound scaffold, which has shown potential in modulating the activity of various biological targets. Notably, derivatives of this scaffold have been investigated for their effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase, as well as their influence on mitochondrial functions and tubulin polymerization.[3] Furthermore, the broader class of indole derivatives has been extensively studied for anticancer, anti-inflammatory, and neuroprotective properties, suggesting a rich therapeutic landscape for novel this compound analogues.[2][4][5][6][7][8]

This guide will navigate the in silico workflow for the rational design and evaluation of this compound derivatives, from initial target identification to lead optimization.

Part 1: The In Silico Drug Discovery Cascade for this compound Derivatives

The computational exploration of this compound derivatives follows a logical and iterative workflow. This process, depicted below, allows for the efficient screening of virtual libraries, prioritization of candidates for synthesis, and a deeper understanding of their mechanism of action at a molecular level.

Caption: In Silico Drug Discovery Workflow for this compound Derivatives.

Part 2: Core In Silico Methodologies